molecular formula C7H8Cl3NO B7776460 O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride

Cat. No.: B7776460
M. Wt: 228.5 g/mol
InChI Key: GOBKVKBSXQMCNF-UHFFFAOYSA-M
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Description

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxy group and an ammonium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride typically involves the reaction of 3,4-dichlorophenol with methanol in the presence of a suitable catalyst to form the methoxy derivative. This intermediate is then reacted with ammonium chloride under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high-quality output. The use of advanced reactors and purification techniques, such as crystallization and distillation, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler phenolic compounds or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenolic derivatives.

Scientific Research Applications

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

O-(3,4-Dichlorobenzyl)hydroxylaminehydrochloride can be compared with other similar compounds, such as:

    3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group but has different functional groups, leading to distinct chemical and biological properties.

    3,4-Dichlorophenol: A simpler compound that serves as a precursor in the synthesis of this compound.

    Methoxyphenyl derivatives: These compounds have similar structures but may differ in their specific substituents and resulting properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)methoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKVKBSXQMCNF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO[NH3+])Cl)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377252
Record name [(3,4-Dichlorophenyl)methoxy]ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15256-10-7
Record name [(3,4-Dichlorophenyl)methoxy]ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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